molecular formula C7H12N2O2 B1358219 4-(2-Isocyanatoethyl)morpholine CAS No. 116237-40-2

4-(2-Isocyanatoethyl)morpholine

Cat. No. B1358219
M. Wt: 156.18 g/mol
InChI Key: GMBYEADXSKWURI-UHFFFAOYSA-N
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Description

4-(2-Isocyanatoethyl)morpholine is a chemical compound with the molecular formula C7H12N2O2 . It is a derivative of morpholine, a common heterocyclic amine .


Synthesis Analysis

The synthesis of morpholines, including 4-(2-Isocyanatoethyl)morpholine, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis process often involves Michael addition, hydrazinolysis, and Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of 4-(2-Isocyanatoethyl)morpholine involves a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms . The structure also includes an isocyanate group attached to the morpholine ring via an ethyl linker .


Chemical Reactions Analysis

The reactions of isocyanates, such as the one present in 4-(2-Isocyanatoethyl)morpholine, with other small molecules like water, alcohols, and amines are of significant industrial importance . These reactions often involve the formation of carbamate or imidic acid .

Scientific Research Applications

1. Morpholine Chemistry and Structural Analysis

Morpholine and its derivatives, including compounds related to 4-(2-Isocyanatoethyl)morpholine, have been extensively studied for their structural characteristics and chemical behaviors. For instance, a study on a morpholine compound highlighted its chair conformation and the stabilization of its crystal structure through intra- and intermolecular hydrogen bonds (Yusof & Yamin, 2005). Another research discussed the behavior of morpholine and its derivatives in reactions with isocyanates, revealing the formation of mixtures of tautomeric forms and providing insights into the reaction mechanisms (Belova et al., 2022).

2. Medicinal Chemistry and Drug Synthesis

Morpholine and its derivatives play a significant role in medicinal chemistry as building blocks for drug synthesis. The unique physicochemical properties of morpholine, such as polarity and solubility, make it an attractive candidate for developing therapeutic agents (Rupak et al., 2016). A practical synthesis of bridged bicyclic morpholines, important in medicinal chemistry, has also been reported (Walker et al., 2012). Additionally, the synthesis of optically pure morpholine building blocks and their sulfamidates has been achieved, highlighting the significance of morpholine in drug discovery (Stojiljkovic et al., 2022).

3. Biological Activity and Pharmacological Potential

The morpholine ring is a common feature in many bioactive molecules due to its contribution to various biological activities and improved pharmacokinetic profiles. Research has demonstrated the significance of morpholine in developing inhibitors for specific pathways, such as the PI3K-AKT-mTOR pathway, highlighting its potential in therapeutic applications (Hobbs et al., 2019). Furthermore, the pharmacological activities of morpholine derivatives have been extensively reviewed, showcasing the versatility and importance of the morpholine scaffold in drug design (Kourounakis et al., 2020).

Safety And Hazards

The safety data sheet for morpholine indicates that it is a hazardous substance. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

properties

IUPAC Name

4-(2-isocyanatoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBYEADXSKWURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622627
Record name 4-(2-Isocyanatoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Isocyanatoethyl)morpholine

CAS RN

116237-40-2
Record name 4-(2-Isocyanatoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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